N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide
Description
N-(4-fluorobenzyl)-Nα-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide is a peptide-derived molecule featuring a fluorinated benzyl group, a piperidine core, and an L-phenylalaninamide moiety.
Properties
Molecular Formula |
C27H35FN4O3 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-[(2S)-2-amino-3-methylbutanoyl]-N-[(2S)-1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H35FN4O3/c1-18(2)24(29)27(35)32-14-12-21(13-15-32)25(33)31-23(16-19-6-4-3-5-7-19)26(34)30-17-20-8-10-22(28)11-9-20/h3-11,18,21,23-24H,12-17,29H2,1-2H3,(H,30,34)(H,31,33)/t23-,24-/m0/s1 |
InChI Key |
WIODSTVAWOQBGG-ZEQRLZLVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Coupling with L-Valine: The piperidine derivative is then coupled with L-valine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Formation of the Phenylalaninamide Moiety: The final step involves the coupling of the intermediate with L-phenylalanine using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Cancer Treatment
One of the most significant applications of N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide is in cancer therapy. Research indicates that compounds with similar structures can act as inhibitors of specific kinases involved in cancer progression. For instance, checkpoint kinase 1 (CHK1) inhibitors have been shown to enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these treatments .
Table 1: Summary of Cancer-Related Applications
Neurological Disorders
The compound's structure suggests potential utility in treating neurological disorders, particularly those involving neuroprotective mechanisms. The piperidine moiety is known for its activity in modulating neurotransmitter systems, which may be beneficial in conditions like depression or anxiety disorders. Research into similar compounds has shown promise in enhancing cognitive function and providing neuroprotection against neurodegenerative diseases .
Case Study 1: CHK1 Inhibitors in Cancer Therapy
In a study published by researchers investigating novel CHK1 inhibitors, compounds structurally related to this compound were tested for their ability to enhance the efficacy of existing chemotherapy drugs. Results demonstrated that these inhibitors significantly increased apoptosis in cancer cells when used in combination with standard treatments, suggesting a viable pathway for clinical application .
Case Study 2: Neurological Applications
Another study explored the effects of piperidine derivatives on cognitive function in animal models. The results indicated that these compounds could improve memory retention and reduce anxiety-like behaviors, supporting their potential use as therapeutic agents for treating neurological disorders .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Fluorobenzyl-Piperidine Carboxamides
This class includes compounds with fluorobenzyl and piperidine-carboxamide groups, which influence solubility, metabolic stability, and target affinity.
Key Findings :
Piperidine-Based Opioids
These analogs share a piperidine core linked to aromatic groups, often associated with µ-opioid receptor agonism.
Key Findings :
Benzimidazole-Piperidine Derivatives
These compounds combine benzimidazole and piperidine moieties, often with antihistamine or antipsychotic activity.
Key Findings :
Sulfonamide-Containing Analogs
Sulfonamide groups in these compounds influence solubility and enzymatic interactions.
Key Findings :
Biological Activity
N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide is a complex organic compound with significant biological activity. Its unique structure, which includes a piperidine ring and a fluorobenzyl group, suggests potential interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H35FN4O3
- Molecular Weight : 482.6 g/mol
- IUPAC Name : 1-[(2S)-2-amino-3-methylbutanoyl]-N-[(2S)-1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]piperidine-4-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may act as an inhibitor or modulator of key biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.
Potential Targets
- Tyrosinase Inhibition : Similar compounds have shown effectiveness as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. Studies indicate that derivatives of the 4-fluorobenzylpiperazine fragment can inhibit tyrosinase activity, suggesting that this compound may exhibit similar properties .
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Compounds with structural similarities have been identified as potent inhibitors of PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition could lead to enhanced sensitivity of cancer cells to chemotherapy .
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Studies
- Tyrosinase Inhibition Study : A study evaluated the effects of 4-fluorobenzylpiperazine derivatives on tyrosinase from Agaricus bisporus. The results showed that certain derivatives exhibited low micromolar IC50 values, indicating strong inhibitory effects. This suggests that this compound may similarly inhibit tyrosinase, thus providing a basis for further exploration in cosmetic applications aimed at skin whitening .
- Cancer Treatment Application : Research involving PARP inhibitors has highlighted the potential for compounds similar to this compound to enhance the efficacy of chemotherapy in BRCA-deficient cancers. Such compounds have shown promising results in preclinical models, leading to ongoing clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
